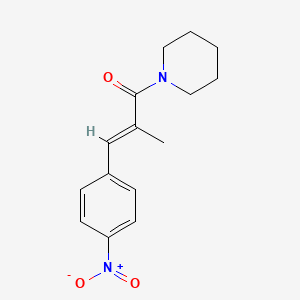
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine is an organic compound that features a piperidine ring attached to a propenyl group substituted with a methyl and a nitrophenyl group
Preparation Methods
The synthesis of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with 2-methyl-3-piperidone under basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)piperidine include:
1-(2-Methyl-3-(4-aminophenyl)-1-oxo-2-propenyl)piperidine: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(2-Methyl-3-(4-chlorophenyl)-1-oxo-2-propenyl)piperidine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
76691-33-3 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(E)-2-methyl-3-(4-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H18N2O3/c1-12(15(18)16-9-3-2-4-10-16)11-13-5-7-14(8-6-13)17(19)20/h5-8,11H,2-4,9-10H2,1H3/b12-11+ |
InChI Key |
OLBKOFYAZVZSOY-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)N2CCCCC2 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















